3-(3,4-Dichlorophenoxy)propylchloride
Description
3-(3,4-Dichlorophenoxy)propylchloride is an organochlorine compound featuring a propyl backbone substituted with a 3,4-dichlorophenoxy group and a terminal chloride. The 3,4-dichlorophenoxy moiety is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance stability and bioactivity .
Properties
Molecular Formula |
C9H9Cl3O |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
1,2-dichloro-4-(3-chloropropoxy)benzene |
InChI |
InChI=1S/C9H9Cl3O/c10-4-1-5-13-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2 |
InChI Key |
QFNCRGWIFOVNCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural features and substituents of 3-(3,4-Dichlorophenoxy)propylchloride with related compounds:
Key Observations :
- Chlorine Substitution: The 3,4-dichloro configuration (as in the target compound) enhances electron withdrawal compared to mono-chlorinated (e.g., 3-chlorophenoxy in ) or non-halogenated analogues (e.g., phenoxy in ). This increases lipophilicity and resistance to metabolic degradation .
- Functional Groups : The terminal chloride in the target compound may participate in nucleophilic substitution reactions, unlike phosphonate or amine derivatives, which are more suited for hydrogen bonding or metal coordination .
Insights :
- The lower yield of 11t (15%) versus 4 (48%) suggests that triazine formation is less efficient than phosphonate coupling .
- The higher yield of phenoxy derivative 5 (62%) compared to dichlorophenoxy analogue 4 (48%) indicates steric or electronic challenges in handling dichloro-substituted intermediates .
Physicochemical Properties
NMR Data Comparison :
- Aromatic Protons: Compounds with 3,4-dichlorophenoxy (e.g., 4 ) show downfield shifts (δ 6.70–7.30) due to electron withdrawal, whereas non-halogenated analogues (e.g., 5 ) resonate upfield (δ 6.70–7.30 but fewer split peaks).
- ³¹P NMR : Phosphonate derivatives (4, 5, 6) exhibit δ ~13.5–13.7 ppm, indicative of similar electronic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
